molecular formula C15H20N2O B14747288 N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide

N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide

Cat. No.: B14747288
M. Wt: 244.33 g/mol
InChI Key: CZKULQKJJLZWDN-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzyl group, a methyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Substituents: The benzyl and methyl groups can be introduced through alkylation reactions. For example, benzyl chloride and methyl iodide can be used as alkylating agents in the presence of a base.

    Acetamide Formation: The acetamide group can be introduced through the reaction of the corresponding amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide: is similar to other pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the acetamide group can participate in hydrogen bonding, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide

InChI

InChI=1S/C15H20N2O/c1-12-8-9-17(11-15(12)16-13(2)18)10-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,16,18)

InChI Key

CZKULQKJJLZWDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)CC2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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